molecular formula C18H20BrN3O2 B3724952 4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL

4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL

Cat. No.: B3724952
M. Wt: 390.3 g/mol
InChI Key: ASLYWXAFXIRVGU-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL is a complex organic compound that features a bromine atom, a methoxyphenyl group, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL typically involves multiple steps. One common method includes the following steps:

    Formation of the Schiff Base: The reaction between 4-bromo-2-hydroxybenzaldehyde and 4-(2-methoxyphenyl)piperazine under acidic conditions forms the Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Studies: Used in research to understand its interaction with various biological targets.

    Pharmacology: Investigated for its potential effects on the central nervous system and its use as a psychoactive compound.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, altering their function.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-[(Z)-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL
  • 4-BROMO-2-[(Z)-{[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL

Uniqueness

4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-methoxyphenyl group may enhance its interaction with certain biological targets compared to other similar compounds.

Properties

IUPAC Name

4-bromo-2-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-24-18-5-3-2-4-16(18)21-8-10-22(11-9-21)20-13-14-12-15(19)6-7-17(14)23/h2-7,12-13,23H,8-11H2,1H3/b20-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLYWXAFXIRVGU-MOSHPQCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL
Reactant of Route 2
4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL
Reactant of Route 3
4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL
Reactant of Route 4
4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL
Reactant of Route 5
4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL
Reactant of Route 6
4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL

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